4,4'-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline}
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Overview
Description
4,4’-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline} is an organic compound that belongs to the class of imines It is characterized by the presence of a central oxygen atom linking two benzene rings, each substituted with a fluorophenyl group and an imine group
Preparation Methods
The synthesis of 4,4’-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline} typically involves the condensation reaction between 4-fluorobenzaldehyde and 4,4’-oxydianiline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline} has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline} involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,4’-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline} can be compared with similar compounds such as:
4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylidene]aniline}: This compound has a methoxy group instead of a fluorine atom, which can influence its chemical reactivity and biological activity.
4,4’-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}: The presence of an ethoxy group in place of the fluorine atom can alter its physical and chemical properties.
4,4’-oxybis{N-[(E)-(4-trifluoromethyl)phenyl]methylidene}aniline}: The trifluoromethyl group can significantly impact the compound’s stability and reactivity.
Properties
Molecular Formula |
C26H18F2N2O |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[4-[4-[(4-fluorophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18F2N2O/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)31-26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H |
InChI Key |
OFURDCYGODRMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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